Fmoc-1-amino-1-cycloheptanecarboxylic acid

Peptide Conformation Foldamer Design Constrained Amino Acids

Automated SPPS campaigns demand high-purity, low-byproduct building blocks. Fmoc-Ac7c-OH (CAS 188751-56-6) delivers ≥99 % HPLC purity, directly reducing post-cleavage HPLC purification. Its unique cycloheptane ring stabilizes type-I/III and type-II β-turns, while Ac5c/Ac6c analogs preferentially form helices, enabling rational tuning of peptide conformation and lipophilicity. • Minimal byproduct formation - streamlines SPPS workflows. • Only Ac7c-substituted hemorphin analogs show immediate antinociceptive activity. • Highest hydrophobicity in the Acnc series, beneficial for membrane-permeability optimization.

Molecular Formula C23H25NO4
Molecular Weight 379.4 g/mol
CAS No. 188751-56-6
Cat. No. B067878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-1-amino-1-cycloheptanecarboxylic acid
CAS188751-56-6
Molecular FormulaC23H25NO4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C23H25NO4/c25-21(26)23(13-7-1-2-8-14-23)24-22(27)28-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20H,1-2,7-8,13-15H2,(H,24,27)(H,25,26)
InChIKeyKTXGWSABCZHTNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Ac7c: Seven-Membered Ring-Constrained Amino Acid


Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-Ac7c-OH, CAS 188751-56-6) is a protected, non‑proteinogenic α,α‑dialkyl amino acid featuring a seven‑membered cycloheptane ring . It belongs to the 1‑aminocycloalkane‑1‑carboxylic acid (Acnc) family and serves as a conformationally constrained building block for solid‑phase peptide synthesis, with a commercial purity of ≥99 % (HPLC) and a melting point of 193–194 °C .

Why Ac5c and Ac6c Cannot Substitute Ac7c


The seven‑membered cycloheptane ring in Fmoc‑Ac7c‑OH adopts a flexible twist‑chair conformation that generates distinct backbone torsion angles compared with the smaller, more rigid cyclopentane (Ac5c, five‑membered) and cyclohexane (Ac6c, six‑membered) analogs [1]. This conformational difference drives unique secondary‑structure preferences, while the progressive increase in ring size also translates into a systematic shift in peptide hydrophobicity, directly affecting partition coefficients [2]. Consequently, swapping the ring size alters both the three‑dimensional fold and the physicochemical profile of the peptide, precluding trivial analog substitution.

Ac7c vs Ac5c and Ac6c: Key Differentiators


Ac7c β‑Turn Selectivity

X‑ray crystallography and ¹H NMR studies demonstrate that peptides incorporating Ac7c preferentially fold into β‑bend (type‑I/III and type‑II) and 3₁₀‑helical conformations, stabilized by intramolecular 4→1 hydrogen bonds [1][2]. In contrast, the five‑membered Ac5c and six‑membered Ac6c residues favor different φ/ψ dihedral angle distributions, with Ac5c promoting 3₁₀‑helices and Ac6c favoring α‑helical motifs [3]. The cycloheptane ring of Ac7c adopts a twist‑chair conformation in all studied peptides, providing a unique structural scaffold [1].

Peptide Conformation Foldamer Design Constrained Amino Acids

LogP Control by Cycloalkane Ring Size

In a series of VV‑hemorphin‑5 analogs (Val‑Val‑Tyr‑Xxx‑Trp‑Thr‑Gln‑NH₂), the measured partition coefficient (logP) increased progressively with the size of the cycloalkane ring at the Xxx position [1]. The peptide scaffold transitioned from hydrophilic (Ac5c) to lipophilic (Ac7c), with Ac6c exhibiting an intermediate value.

Peptide Physicochemistry Drug Design Partition Coefficient

Antinociceptive Activity: Ac7c vs Ac6c

In the same VV‑hemorphin‑5 series, the Ac7c‑containing analog (C7‑V) and the Ac5c‑containing analog (C5‑V) were the only peptides that provoked an immediate antinociceptive effect, significantly altering the mechanical pain threshold in an in vivo rat model of inflammatory pain [1]. The Ac6c‑containing analog (C6‑V) did not exhibit this activity.

Pain Research Opioid Peptides Structure-Activity Relationship

Melting Point: Fmoc-Ac7c vs Fmoc-Ac6c

Fmoc‑Ac7c‑OH displays a melting point of 193–194 °C (recrystallized from ethyl acetate/ligroine) , while the cyclohexane analog Fmoc‑Ac6c‑OH melts at 185–187 °C [1]. The 6–9 °C difference reflects the altered crystal packing imparted by the larger cycloheptane ring.

Peptide Synthesis Solid-Phase Chemistry Amino Acid Handling

Purity Advantage of Fmoc-Ac7c

Major suppliers market Fmoc‑Ac7c‑OH with a minimum HPLC purity of 99 % , whereas the common specification for Fmoc‑Ac6c‑OH is ≥98 % HPLC . The tighter purity specification minimizes the presence of reactive impurities that can cause chain termination or epimerization during solid‑phase peptide synthesis.

Peptide Synthesis Quality Control Procurement Specifications

Ac7c Research and Industrial Applications


β‑Turn Peptidomimetics Targeting PPIs

When a project requires a robust, conformationally constrained β‑turn motif, Fmoc‑Ac7c‑OH is the building block of choice because crystallographic and NMR data confirm its ability to stabilize both type‑I/III and type‑II β‑turns [1][2]. This contrasts with Ac5c and Ac6c residues, which preferentially populate helical conformations, making Ac7c uniquely suited for reverse‑turn mimetics targeting protein–protein interfaces.

Peptide Hydrophobicity Tuning for Membranes

For peptide leads where membrane permeability or lipid‑bilayer partitioning must be precisely controlled, the systematic logP increase from Ac5c to Ac7c allows rational tuning [3]. Selecting Ac7c delivers the highest lipophilicity in the Acnc series, beneficial for targets requiring enhanced membrane affinity or blood–brain barrier penetration.

Ring-Size-Specific Analgesic Peptide Leads

In the context of hemorphin‑based analgesic peptides, only the Ac7c‑ and Ac5c‑substituted analogs showed immediate antinociceptive activity, while the Ac6c analog was inactive [3]. Researchers pursuing novel pain therapeutics should prioritize Ac7c to retain this critical in vivo efficacy, as the six‑membered ring homolog fails to elicit the same response.

High-Purity Building Blocks for SPPS

Automated SPPS campaigns demanding minimal byproduct formation benefit from the ≥99 % HPLC purity specification of commercial Fmoc‑Ac7c‑OH , which exceeds the typical ≥98 % specification of the cyclohexane analog. This higher purity directly reduces the burden of HPLC purification after cleavage.

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